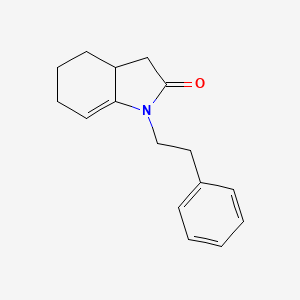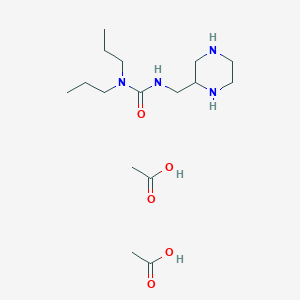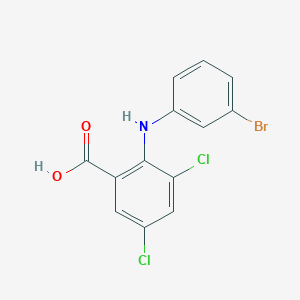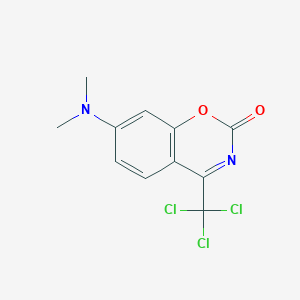![molecular formula C12H24O4 B14232205 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol CAS No. 512782-70-6](/img/structure/B14232205.png)
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol is a chemical compound with a complex structure characterized by multiple propoxy groups and an allyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol typically involves the reaction of allyl alcohol with propylene oxide in the presence of a suitable catalyst. The reaction proceeds through a series of etherification steps, where the propylene oxide reacts with the hydroxyl groups of the allyl alcohol to form the desired product. The reaction conditions often include moderate temperatures and the use of a base catalyst to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can lead to high yields and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, surfactants, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-yn-1-ol: This compound has a similar structure but with a phenyl group instead of the allyloxy group.
(Propargyloxy)trimethylsilane: This compound contains a propargyloxy group and is used in similar synthetic applications.
Uniqueness
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol is unique due to its multiple propoxy groups and the presence of an allyloxy group, which confer specific reactivity and properties. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
512782-70-6 |
|---|---|
Fórmula molecular |
C12H24O4 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-[3-(3-prop-2-enoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C12H24O4/c1-2-7-14-9-4-11-16-12-5-10-15-8-3-6-13/h2,13H,1,3-12H2 |
Clave InChI |
HPVAWLGVGYAKIQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCCOCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


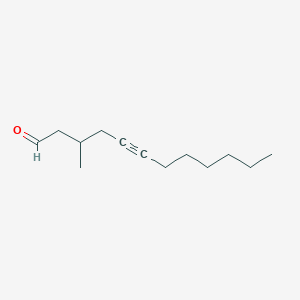
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
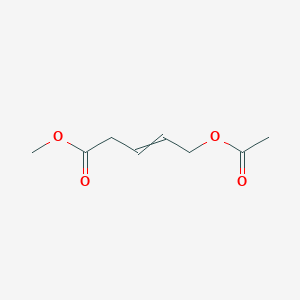
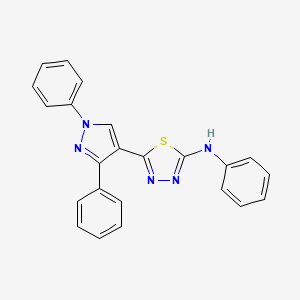
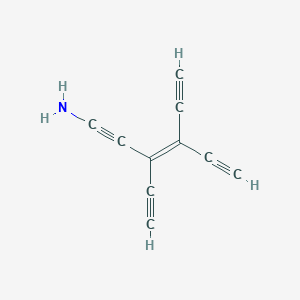
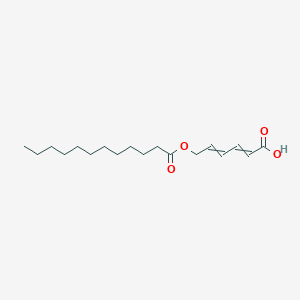
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
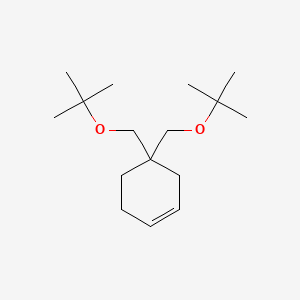
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
